molecular formula C11H13NO B2502295 N-cyclobutylbenzamide CAS No. 120218-51-1

N-cyclobutylbenzamide

Cat. No.: B2502295
CAS No.: 120218-51-1
M. Wt: 175.231
InChI Key: IUSQQQSKQCIDKB-UHFFFAOYSA-N
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Description

N-cyclobutylbenzamide is an organic compound with the molecular formula C11H13NO and a molecular weight of 175.23 g/mol It is a benzamide derivative where the amide nitrogen is substituted with a cyclobutyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

N-cyclobutylbenzamide can be synthesized through the direct condensation of benzoyl chloride with cyclobutylamine. The reaction typically occurs in the presence of a base such as triethylamine, which acts as a catalyst to facilitate the formation of the amide bond . The reaction is carried out under reflux conditions to ensure complete conversion of the reactants to the desired product.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of high-purity starting materials and optimized reaction conditions to maximize yield and minimize impurities. The product is then purified through recrystallization or chromatography techniques to achieve the desired purity level .

Chemical Reactions Analysis

Types of Reactions

N-cyclobutylbenzamide undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

N-cyclobutylbenzamide has a wide range of applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.

    Industry: This compound is used in the development of specialty chemicals and materials

Mechanism of Action

The mechanism of action of N-cyclobutylbenzamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-cyclobutylbenzamide is unique due to its cyclobutyl substitution, which imparts distinct steric and electronic properties compared to its analogs. This uniqueness can influence its reactivity and interaction with biological targets, making it a valuable compound for specific research applications .

Properties

IUPAC Name

N-cyclobutylbenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H13NO/c13-11(12-10-7-4-8-10)9-5-2-1-3-6-9/h1-3,5-6,10H,4,7-8H2,(H,12,13)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IUSQQQSKQCIDKB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(C1)NC(=O)C2=CC=CC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H13NO
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

175.23 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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